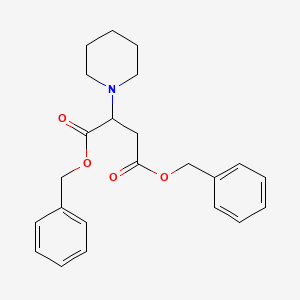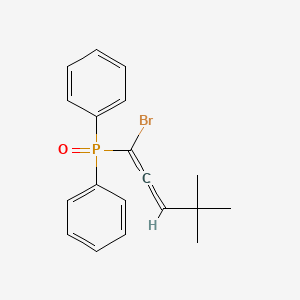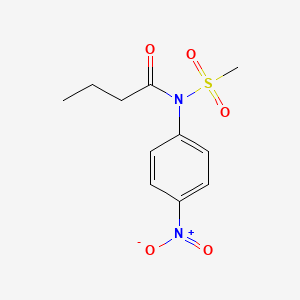
Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a butanedioic acid backbone, with bis(phenylmethyl) ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester typically involves the esterification of butanedioic acid with benzyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine is reacted with the esterified butanedioic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanedioic acid, 1-piperidinyl-, bis(2-ethoxyethyl) ester
- Butanedioic acid, dimethyl ester, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol
Uniqueness
Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester is unique due to its specific ester groups and the presence of a piperidine ring. This combination imparts distinct chemical properties and potential applications that differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
58435-28-2 |
|---|---|
Formule moléculaire |
C23H27NO4 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
dibenzyl 2-piperidin-1-ylbutanedioate |
InChI |
InChI=1S/C23H27NO4/c25-22(27-17-19-10-4-1-5-11-19)16-21(24-14-8-3-9-15-24)23(26)28-18-20-12-6-2-7-13-20/h1-2,4-7,10-13,21H,3,8-9,14-18H2 |
Clé InChI |
QBLKPTJNPXLNOA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(CC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)







![4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl-](/img/structure/B14608444.png)

![Ethyl bis[di(propan-2-yl)phosphanyl]acetate](/img/structure/B14608452.png)

